molecular formula C12H14O4 B3029581 3,4,5-Trimethoxycinnamaldehyde CAS No. 71277-13-9

3,4,5-Trimethoxycinnamaldehyde

Cat. No. B3029581
CAS RN: 71277-13-9
M. Wt: 222.24 g/mol
InChI Key: XDSHNNRBLSBDAP-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamaldehyde is an organic compound . It is used in the synthesis of trimethoprim and psychedelic phenethylamines . It can also be used in the production of plastic additives .


Synthesis Analysis

The Wittig synthesis of α, β-unsaturated aldehydes, using formylmethylenetriphenylphosphorane, was developed as a general method for the preparation of the required substituted cinnamaldehydes . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxycinnamaldehyde is C12H14O4 . The IUPAC Standard InChI is InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ .


Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trimethoxycinnamaldehyde is 222.24 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Biological Testing

3,4,5-Trimethoxycinnamaldehyde and related compounds have been synthesized for biological testing. The Wittig synthesis was developed as a general method for preparing substituted cinnamaldehydes, which are used in various biological studies (Olstein & Stephenson, 1979).

Conversion and Metabolic Studies

Studies have shown the conversion of β-asarone into trans-2,4,5-trimethoxycinnamaldehyde, highlighting the compound's relevance in creating other rare phenylpropanoids (Sinha, Acharya, & Joshi, 2002). Additionally, the metabolism of 3,4,5-trimethoxycinnamic acid, a related compound, in rats has been studied to understand its metabolic pathways and transformations (Meyer & Scheline, 1972).

Bacterial Degradation and Methanol Production

Research has explored the bacterial degradation of 3,4,5-trimethoxycinnamic acid, highlighting its role in methanol production. This investigation helps understand the environmental and microbial interactions of the compound (Donnelly & Dagley, 1981).

Anticancer Activity

Several studies have focused on the potential anticancer activity of 3,4,5-trimethoxycinnamaldehyde derivatives. For instance, cinnamic acid/β-ionone hybrids based on 3,4,5-trimethoxycinnamic acid showed significant cytotoxicity against cancer cells, indicating potential for cancer treatment (Li et al., 2021). Additionally, other compounds containing 3,4,5-trimethoxy moieties demonstrated interesting cytotoxic activities, suggesting their importance in anti-tumor studies (Gul et al., 2016).

Cholinesterase Inhibitory Activity

The cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates has been examined, providing insights into their potential therapeutic applications in neurological disorders (Kos et al., 2021).

Stress-Related Therapeutic Applications

Research on 3,4,5-trimethoxycinnamin acid, a related compound, has shown its potential in ameliorating anxiety and depression induced by restraint stress, suggesting therapeutic applications in mental health (Leem & Oh, 2015).

Safety And Hazards

3,4,5-Trimethoxycinnamaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSHNNRBLSBDAP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904837
Record name (E)-3,4,5-Trimethoxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxycinnamaldehyde

CAS RN

34346-90-2, 71277-13-9
Record name 3,4,5-Trimethoxycinnamic aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034346902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxycinnamaldehyde, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5-Trimethoxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHOXYCINNAMALDEHYDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U9SB79TM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
T Liptaj, M Remko, J Polčin - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
1 H-NMR spectra of the following lignin model substances have been analyzed: cinnamaldehyde, 2-methoxycinnamaldehyde, 3-methoxycinnamaldehyde, 4-methoxycinnamaldehyde, 3…
Number of citations: 24 cccc.uochb.cas.cz
R Olstein, EFM Stephenson - Australian Journal of Chemistry, 1979 - CSIRO Publishing
The formation and stability of the epoxides of 4-hydroxy-3,5-dimethoxycinnamaldehyde, 3,4,5- trimethoxycinnamaldehyde, 4-hydroxy-3-methoxycinnamaldehyde and 3,4-…
Number of citations: 10 www.publish.csiro.au
AS Reddy, J Mao, S Vanitha, VN Badavath… - Journal of Saudi …, 2019 - Elsevier
Two slightly distorted octahedral complexes of copper(II) with (E)-2-((E)-3-(3,4,5-trimethoxyphenyl)allylidene)hydrazinecarbothioamide (L1) common name 3,4,5-trimethoxy-…
Number of citations: 7 www.sciencedirect.com
PN Bandeira, SS Farias, TLG Lemos… - Journal of the Brazilian …, 2011 - SciELO Brasil
Phytochemical investigation of the resin of Amburana cearensis AC Smith allowed the isolation of a new compound: 3',4'-dimethoxy-1'-(7-methoxy-4-oxo-4H-cromen-3-yl)benzo-2',5'-…
Number of citations: 18 www.scielo.br
R Schoental, S Gibbard - British Journal of Cancer, 1972 - ncbi.nlm.nih.gov
Suspecting thatsuch x,,8-unsaturated Page 1 Br. J. Cancer (1972) 26, 504 Short Communication NASAL AND OTHER TUMOURS IN RATS GIVEN 3,4,5-TRIMETHOXY…
Number of citations: 58 www.ncbi.nlm.nih.gov
R Schoental, GC Hard, S Gibbard - Journal of the National …, 1971 - academic.oup.com
Six lipomatous tumors of the kidneys were found among rats belonging to six small experimental groups (less than nine animals each) treated with various “natural” products. These …
Number of citations: 64 academic.oup.com
JE Cuellar, J Martínez, B Rojano, JH Gil… - Journal of King Saud …, 2020 - Elsevier
Sawdust of Platymiscium gracile Benth. (Fabaceae) was extracted by percolation using n-hexane, dichloromethane, ethyl acetate, and methanol sequentially. Then, fractions were …
Number of citations: 10 www.sciencedirect.com
R Olstein, EFM Stephenson - Australian Journal of Chemistry, 1979 - CSIRO Publishing
4-Hydroxy-3,5-dimethoxycinnamaldehyde, 3,4,5-trimethoxycinnamaldehyde and 3,4-dimethoxy-cinnamaldehyde were synthesized for biological testing. The Wittig synthesis of α, β-…
Number of citations: 17 www.publish.csiro.au
MG Banwell, JN Lambert, GL Gravatt - Journal of the Chemical Society …, 1993 - pubs.rsc.org
A fully regiocontrolled synthesis of the title compound 6, an AC-ring analogue of the alkaloid colchicine 1, is reported. The key step associated with the sequence used was …
Number of citations: 9 pubs.rsc.org
RT Boulware, FR Stermitz - Journal of Natural Products, 1981 - ACS Publications
Magnofiorine (1), haplopine (2) and hordenine (3) were isolated from the wood of Zanthoxylum microcarpum Griseb.(Rutaceae), while the bark yielded magnofiorine, decarine (4) and …
Number of citations: 44 pubs.acs.org

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